4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Sonogashira coupling Suzuki coupling regioselective functionalization

Constructing kinase-focused libraries with multiple halogen handles often demands sequential protection/deprotection, lengthening synthesis and increasing impurity risk. This 7-azaindole-6-carbonitrile solves that problem. • Orthogonal C-2 iodine & C-4 chlorine enable iterative Sonogashira-Suzuki coupling without protecting-group manipulation, reducing library synthesis time by ~50%. • The C-6 nitrile tunes pyridine electrophilicity, enabling sub-10 nM BTK hinge-binding (IC50 6.0 nM) and minimizing false-positive hits. • NLT 98% purity with full analytical characterization supports reproducible SAR and meets patent-filing documentation standards.

Molecular Formula C14H7ClIN3O2S
Molecular Weight 443.643
CAS No. 1227268-57-6
Cat. No. B597795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
CAS1227268-57-6
Molecular FormulaC14H7ClIN3O2S
Molecular Weight443.643
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=C(N=C32)C#N)Cl)I
InChIInChI=1S/C14H7ClIN3O2S/c15-12-6-9(8-17)18-14-11(12)7-13(16)19(14)22(20,21)10-4-2-1-3-5-10/h1-7H
InChIKeyXMEMQCIQYZEOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Functional Profile


4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1227268-57-6) is a triply functionalized 7-azaindole building block that integrates three independently addressable handles on a single heterocyclic scaffold: an iodine atom at C‑2 for soft cross‑coupling, a chlorine atom at C‑4 for harder oxidative‑addition chemistry, and a nitrile group at C‑6 that imparts strong electron‑withdrawing character [1]. The 1‑phenylsulfonyl protecting group stabilizes the pyrrole nitrogen and simultaneously activates the C‑2 position toward metal‑catalyzed transformations [2]. With a molecular formula of C₁₄H₇ClIN₃O₂S (MW 443.65) and a commercially available purity of ≥95–98%, this compound is positioned as a privileged late‑stage intermediate for the construction of pyrrolo[2,3‑b]pyridine‑based kinase inhibitor libraries .

Why 7-Azaindole Analogs Cannot Substitute


Substituting this compound with a close structural analog – even one that differs by a single halogen or the absence of the nitrile – fundamentally alters the achievable synthetic sequence and the electronic properties of any downstream inhibitor. The orthogonality of the C–I bond (which undergoes facile Pd‑catalyzed Sonogashira or Suzuki coupling) and the C–Cl bond (which remains inert under the same mild conditions) is what permits iterative, regioselective C–C bond formation without protection/deprotection steps [1]. Removing the C‑6 nitrile eliminates the strong electron‑withdrawing anchor that is essential for tuning the pyridine ring’s electrophilicity and for forming key hydrogen‑bond contacts in kinase ATP‑binding pockets [2]. Although superficially similar, the des‑chloro, des‑iodo, and des‑nitrile analogs each require a different synthetic route, often with lower overall yield, fewer functionalization options, and inferior pharmacological potential of the final products [3].

Quantitative Differentiation vs. Closest Analogs


I/Cl Orthogonality in Sequential Coupling

The C–I bond at the 2‑position of the 7‑azaindole scaffold undergoes selective Pd/C‑mediated Sonogashira alkynylation in water while the 4‑chloro substituent remains completely untouched, enabling a subsequent, orthogonal Suzuki coupling. In the absence of the 4‑chloro group (i.e., 2‑iodo‑7‑azaindole), the same Sonogashira protocol yields 2‑alkynyl‑7‑azaindoles in 49–86% yield, but the product carries no further halogen handle for additional cross‑coupling [1]. With the target compound, the retained 4‑chloro group permits a second Pd‑mediated C–C bond formation, doubling the molecular complexity achievable in two steps without intermediate protection [1][2].

Sonogashira coupling Suzuki coupling regioselective functionalization

C-6 Nitrile Electron-Withdrawing Effect

The C‑6 carbonitrile group exerts a strong –I and –M effect on the pyridine ring, increasing the electrophilicity of the C‑5 and C‑7 positions and lowering the LUMO energy compared to the des‑nitrile analog (CAS 940948‑30‑1). Computational and experimental studies on related pyrrolo[2,3‑b]pyridine‑carbonitriles show that the nitrile group reduces the electron density at the pyridine nitrogen by approximately 0.15–0.25 e⁻ compared to the unsubstituted scaffold, enhancing hydrogen‑bond acceptor strength and modulating kinase hinge‑binding affinity [1][2].

electron-withdrawing group nitrile effect pyrrolopyridine reactivity

SGK-1 and BTK Kinase Inhibitor Intermediate

The 7‑azaindole‑6‑carbonitrile scaffold is explicitly claimed in GSK patent WO2006063167A1 as a core substructure for SGK‑1 kinase inhibitors, with the 4‑chloro‑2‑iodo substitution pattern providing the orthogonal handles needed for parallel library synthesis [1]. In the BTK inhibitor space, pyrrolo[2,3‑b]pyridine‑6‑carbonitrile derivatives (analogous to the target compound) have produced inhibitors with enzymatic IC₅₀ values as low as 6.0 nM and cellular IC₅₀ values of 14 nM, outperforming the reference inhibitor RN486 by >3‑fold in cellular potency [2]. The target compound’s specific halogen pattern is ideally suited for installing the diaryl ether and aryl‑alkyne motifs that are critical for BTK and SGK‑1 inhibitor pharmacophores [1][2].

SGK‑1 inhibitor BTK inhibitor kinase hinge binder

Iodine vs. Bromine Cross-Coupling Reactivity

Aryl iodides react approximately 100–1000 times faster than aryl bromides in Pd(0)‑catalyzed oxidative addition, the rate‑determining step in most cross‑coupling reactions. The C–I bond dissociation energy (BDE) is 53–65 kcal/mol, compared to 66–81 kcal/mol for C–Br and 82–98 kcal/mol for C–Cl [1]. This inherent reactivity difference allows the target compound’s 2‑iodo group to be selectively coupled at room temperature or mild heating (25–60°C) while the 4‑chloro group remains inert, a selectivity window that is narrowed to <30°C when a 4‑bromo analog (CAS 889939‑26‑8) is used [1][2].

C–I bond activation cross-coupling reactivity halogen selectivity

Purity Grade and Reproducibility

MolCore offers the target compound at a minimum purity of 98% (NLT 98%), whereas the closest analog 4‑chloro‑2‑iodo‑1‑(phenylsulfonyl)‑1H‑pyrrolo[2,3‑b]pyridine (CAS 940948‑30‑1, no C‑6 CN) is typically supplied at 95‑97% purity across multiple vendors . The 3% higher purity specification (98% vs. 95%) for the target compound translates to a 60% reduction in total impurity burden (2% vs. 5%), which is critical for reproducibility in medicinal chemistry where impurities can act as kinase inhibitors themselves, leading to false‑positive screening hits .

chemical purity procurement specification reproducibility

Priority Application Scenarios


Sonogashira–Suzuki Library for BTK/SGK-1 Inhibitors

Teams pursuing Bruton’s tyrosine kinase (BTK) or serum/glucocorticoid‑regulated kinase 1 (SGK‑1) inhibitors can exploit the orthogonal I/Cl handles on this intermediate to build 2‑alkynyl‑4‑aryl‑7‑azaindole‑6‑carbonitrile libraries in just two consecutive coupling steps. The first step (Sonogashira at C‑2 iodine) installs an alkyne diversity element; the second step (Suzuki at C‑4 chlorine) introduces an aryl or heteroaryl ring, generating fully elaborated kinase inhibitors that have demonstrated enzymatic IC₅₀ values down to 6.0 nM [1]. This two‑step sequence is supported by the Layek et al. (2009) protocol and the GSK SGK‑1 patent family, reducing the overall library synthesis time by ~50% compared to a mono‑halogen build‑up strategy [2][3].

Electron-Deficient 7-Azaindole Scaffold for Hinge Binders

The C‑6 carbonitrile group lowers the electron density on the pyridine ring, enhancing the hydrogen‑bond acceptor capacity of the N‑7 nitrogen and the C‑5 position’s electrophilicity. This electronic tuning is critical for achieving sub‑10 nM BTK hinge‑binding affinity, as demonstrated by Zhao et al. (2015) for pyrrolo[2,3‑b]pyridine‑6‑carbonitrile‑derived inhibitors (compound 3p: enzymatic IC₅₀ = 6.0 nM, cellular IC₅₀ = 14 nM) [1]. The des‑nitrile analog (CAS 940948‑30‑1) cannot provide the same electronic polarization and is not represented in these high‑potency inhibitor series, making the target compound the preferred scaffold for hinge‑binder optimization campaigns [1][2].

High-Purity Intermediate for Reproducible SAR

With a commercially available purity of NLT 98%, this compound delivers a lower impurity burden (≤2% total impurities) compared to the more commonly supplied 95‑97% purity of close analogs such as CAS 940948‑30‑1. For SAR programs where even trace impurities can confound kinase inhibition readouts, the higher purity grade reduces the risk of false‑positive hits and improves inter‑batch reproducibility [1]. Procurement from vendors offering ISO‑certified quality systems (e.g., MolCore) further ensures that each batch is accompanied by full analytical characterization (NMR, HPLC, GC), meeting the documentation standards required for patent filings and regulatory submissions [1][2].

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